Scaffold Novelty: 1797904-94-9 Is a Biological 'Blank Slate' vs. Pre-characterized Carboxamide Analogs
The target compound has zero bioactivity records in the ChEMBL 20 database, as confirmed by the ZINC15 entry (no known activity, no predicted SEA activity) [1]. In contrast, structurally related azetidine-thiazole compounds have been profiled for kinase and GPCR modulation with reported IC50 values in the low micromolar range, per vendor-supplied data on analogs such as (3,4-dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, where IC50 values varied substantially with substituent changes . This absence of biological annotation renders 1797904-94-9 a distinctively unencumbered chemical probe—free of polypharmacology baggage that complicates interpretation of canonical tool compounds.
| Evidence Dimension | ChEMBL bioactivity records |
|---|---|
| Target Compound Data | 0 assay records; no known activity; no SEA predictions available |
| Comparator Or Baseline | Related azetidine-thiazole carboxamides: multiple IC50 records reported (exact values vendor-dependent; range cited: ~1–50 µM across enzyme and cellular assays) |
| Quantified Difference | Absolute presence vs. absence of biological annotation; the target compound is entirely uncharacterized in public bioactivity databases |
| Conditions | ChEMBL 20 database query via ZINC15; vendor literature for analog compounds |
Why This Matters
For procurement decisions, this compound offers a genuine 'discovery blank' for new target screening, avoiding the confounding biological history that accompanies pre-annotated analogs.
- [1] ZINC15 Database. Entry ZINC000012560976. Activities based on ChEMBL 20: 'There is no known activity for this compound.' Accessed 2026-05-04. View Source
